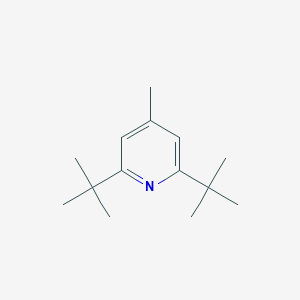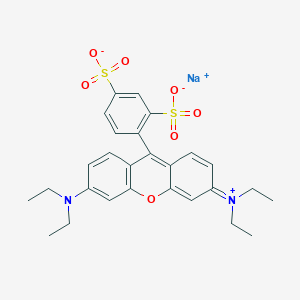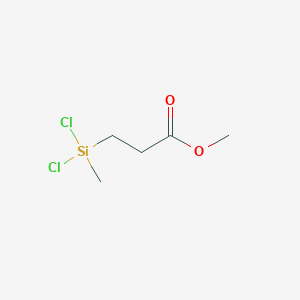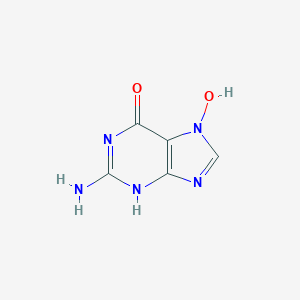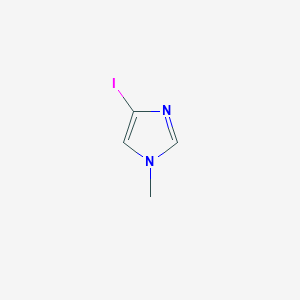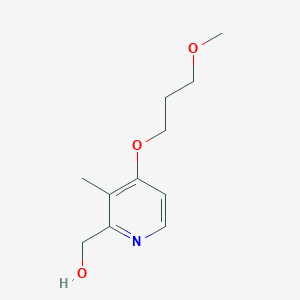![molecular formula C20H16N6O5 B105005 Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- CAS No. 16432-46-5](/img/structure/B105005.png)
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- is a synthetic compound that is widely used in scientific research. It is also known as Sudan I, a dye that is commonly used in the food industry. This compound has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Wirkmechanismus
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- works by binding to specific proteins and enzymes, thereby altering their activity. It has been shown to bind to the active site of enzymes, inhibiting their activity. It also binds to specific receptors on the surface of cells, altering their signaling pathways.
Biochemische Und Physiologische Effekte
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It also alters the activity of various signaling pathways, including the MAPK and PI3K pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has several advantages for use in lab experiments. It is a relatively cheap and easy-to-use compound that can be synthesized in large quantities. It is also stable and has a long shelf life. However, it also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-. One area of interest is the development of new biosensors and diagnostic assays using this compound. Another area of interest is the study of its anti-inflammatory and anti-tumor properties, with the goal of developing new therapeutic agents. Additionally, there is interest in understanding the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development.
Synthesemethoden
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-nitro-4-(4-nitrophenylazo)phenol in the presence of a catalyst. The resulting compound is then converted into acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has numerous applications in scientific research. It is used as a marker in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. It is also used in the development of biosensors and in the study of protein-protein interactions.
Eigenschaften
CAS-Nummer |
16432-46-5 |
|---|---|
Produktname |
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- |
Molekularformel |
C20H16N6O5 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[4-[2-nitro-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H16N6O5/c1-13(27)21-14-2-4-15(5-3-14)22-19-11-8-17(12-20(19)26(30)31)24-23-16-6-9-18(10-7-16)25(28)29/h2-12,22H,1H3,(H,21,27) |
InChI-Schlüssel |
VWDGUPKIGZINGO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
16432-46-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



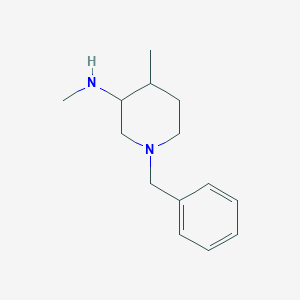
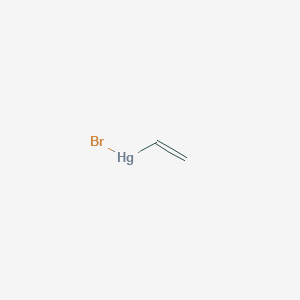



![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
